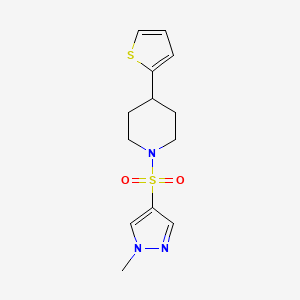
4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C25H22N2O5S and its molecular weight is 462.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Antimicrobial Agent Synthesis
Research has explored the synthesis of quinoline derivatives, demonstrating potential as antimicrobial agents. The structural elucidation of these compounds suggests their efficacy against a range of bacterial and fungal species, highlighting the chemical versatility and potential therapeutic applications of quinoline-based compounds (Desai, Dodiya, & Shihora, 2011).
Synthetic Chemistry Advances
Visible Light-Promoted Synthesis
A study on heterocyclic derivatives, including those similar to the compound , showcased a visible-light-promoted synthesis approach. This method emphasizes the efficiency and environmental friendliness of producing sulfonylmethylisoquinoline diones, which could lead to advancements in pharmaceutical synthesis and materials science (Liu, Cong, Liu, & Sun, 2016).
Mass Spectrometric Study
Another significant application involves the mass spectrometric analysis of isoquinoline derivatives for identifying their potential as drug candidates. This research provides insights into the gas-phase reactions of these compounds, which is crucial for understanding their stability and reactivity in drug development processes (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Potential Anticancer Applications
Anticancer and Fluorescence Agents
Quinoline derivatives have also been synthesized and tested for their cytotoxic activity against various cancer cell lines. Their fluorescence properties were evaluated, indicating their potential use as both anticancer agents and fluorescent markers for biological studies (Funk, Motyka, Džubák, Znojek, Gurská, Kusz, McMaster, Hajdůch, & Soural, 2015).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide' involves the synthesis of the dihydroquinoline ring system followed by the introduction of the amide and sulfonyl groups. The final step involves the introduction of the hydroxyl group at the 4-position of the phenyl ring.", "Starting Materials": [ "4-isopropylaniline", "2-chloro-3-nitrobenzoic acid", "sodium borohydride", "sodium hydroxide", "sulfonyl chloride", "N,N-dimethylformamide", "acetic anhydride", "hydroxylamine hydrochloride", "sodium acetate", "sodium nitrite", "sodium sulfite", "sodium carbonate", "sodium bicarbonate", "sodium chloride", "ethanol", "water" ], "Reaction": [ "Step 1: Nitration of 2-chloro-3-nitrobenzoic acid with nitric acid and sulfuric acid to give 2-chloro-3-nitrobenzoic acid", "Step 2: Reduction of 2-chloro-3-nitrobenzoic acid with sodium borohydride to give 2-chloro-3-aminobenzoic acid", "Step 3: Condensation of 2-chloro-3-aminobenzoic acid with 4-isopropylaniline in the presence of sodium hydroxide to give 4-hydroxy-N-(4-isopropylphenyl)-2-chloro-3-aminobenzamide", "Step 4: Reduction of 4-hydroxy-N-(4-isopropylphenyl)-2-chloro-3-aminobenzamide with sodium borohydride to give 4-hydroxy-N-(4-isopropylphenyl)-2-amino-3-benzamidobenzene", "Step 5: Reaction of 4-hydroxy-N-(4-isopropylphenyl)-2-amino-3-benzamidobenzene with sulfonyl chloride in the presence of N,N-dimethylformamide to give 4-hydroxy-N-(4-isopropylphenyl)-2-amino-3-(phenylsulfonyl)benzamide", "Step 6: Acetylation of 4-hydroxy-N-(4-isopropylphenyl)-2-amino-3-(phenylsulfonyl)benzamide with acetic anhydride in the presence of sodium acetate to give 4-hydroxy-N-(4-isopropylphenyl)-2-acetamido-3-(phenylsulfonyl)benzamide", "Step 7: Reaction of 4-hydroxy-N-(4-isopropylphenyl)-2-acetamido-3-(phenylsulfonyl)benzamide with hydroxylamine hydrochloride in the presence of sodium acetate to give 4-hydroxy-N-(4-isopropylphenyl)-2-acetamido-3-(phenylsulfonyl)benzohydroxamic acid", "Step 8: Cyclization of 4-hydroxy-N-(4-isopropylphenyl)-2-acetamido-3-(phenylsulfonyl)benzohydroxamic acid with sodium nitrite and sodium sulfite in the presence of sodium carbonate and sodium bicarbonate to give 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide", "Step 9: Purification of the final product by recrystallization from ethanol and water" ] } | |
CAS No. |
892741-31-0 |
Molecular Formula |
C25H22N2O5S |
Molecular Weight |
462.52 |
IUPAC Name |
3-(benzenesulfonyl)-4-hydroxy-2-oxo-N-(4-propan-2-ylphenyl)-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C25H22N2O5S/c1-15(2)16-8-11-18(12-9-16)26-24(29)17-10-13-20-21(14-17)27-25(30)23(22(20)28)33(31,32)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,26,29)(H2,27,28,30) |
InChI Key |
CKMSCLPBNFCSKZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



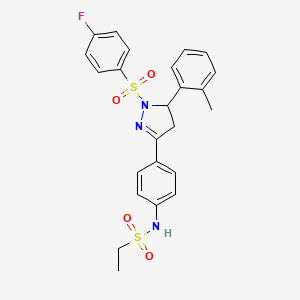
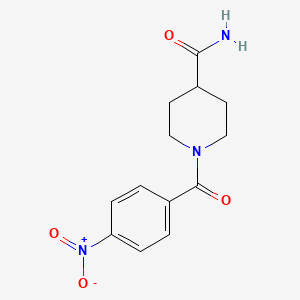
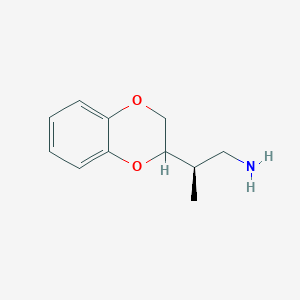
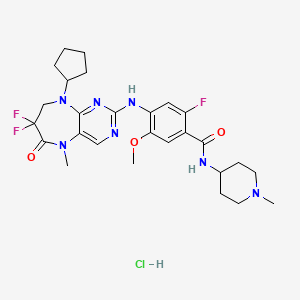
![2-{1-[(Oxan-3-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2499602.png)
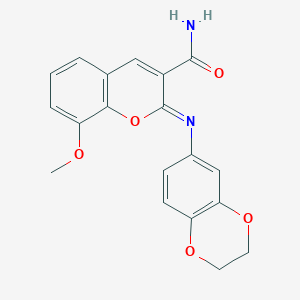
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)
![2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2499608.png)
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)
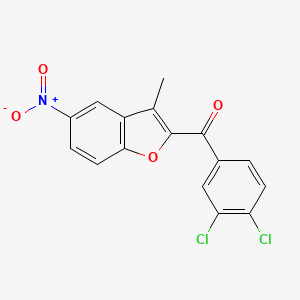
![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)
